
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one, also known as MPA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPA is a member of the azetidine family of compounds, which are characterized by a four-membered ring structure containing a nitrogen atom. In
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in regulating gene expression.
Biochemical and Physiological Effects:
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis, or programmed cell death. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In addition, 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one in lab experiments is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Another advantage is that 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. One limitation of using 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
Future Directions
There are several future directions for research on 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one, including further studies on its mechanism of action and potential therapeutic applications. One area of research that is particularly promising is the use of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one in combination with other drugs or therapies, which may enhance its effectiveness. Another area of research is the development of new synthesis methods that can improve the yield and purity of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one. Finally, there is a need for more studies on the safety and toxicity of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one, particularly in animal models.
Synthesis Methods
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one can be synthesized in several ways, including the reaction of 2-methyl-2-oxazoline with ethyl phenylglyoxylate, followed by the reaction with sodium methoxide. Another method involves the reaction of 2-methyl-2-oxazoline with ethyl phenylglyoxylate, followed by the reaction with sodium hydride and then with methyl iodide. The yield of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one can be improved by using a palladium-catalyzed coupling reaction between 3-bromoanisole and propargyl alcohol.
Scientific Research Applications
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a key factor in many diseases, and 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to have anti-inflammatory properties. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3-methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-12(15)14-9-13(10-14,16-2)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLABXCSBRMHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

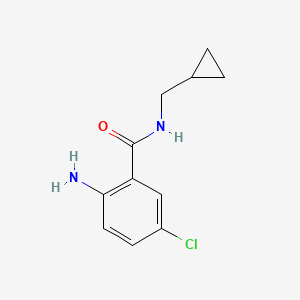
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)
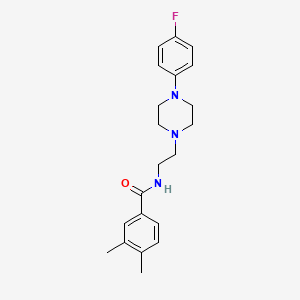

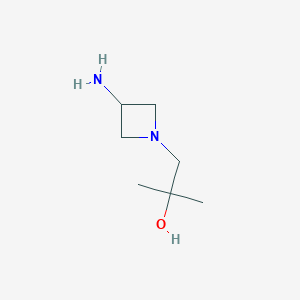
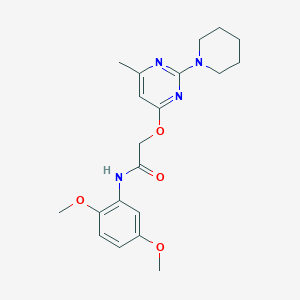
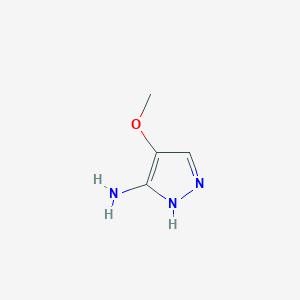
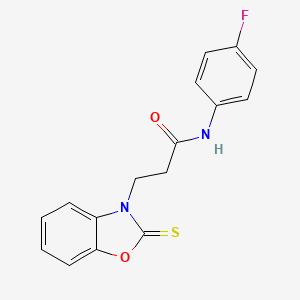
![3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2434413.png)
![6-Fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2434414.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)


![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)